molecular formula C9H12N2OS B2443586 [4-(2-Hydroxyethyl)phenyl]thiourea CAS No. 860620-92-4

[4-(2-Hydroxyethyl)phenyl]thiourea

Cat. No.: B2443586
CAS No.: 860620-92-4
M. Wt: 196.27
InChI Key: VXMAVEMSNLBADM-UHFFFAOYSA-N
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Description

[4-(2-Hydroxyethyl)phenyl]thiourea is an organosulfur compound with a unique structure that includes a thiourea group attached to a phenyl ring substituted with a hydroxyethyl group

Biochemical Analysis

Biochemical Properties

Thiourea and its derivatives, including [4-(2-Hydroxyethyl)phenyl]thiourea, have been recognized for their diverse biological applications. They have been noted for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties

Cellular Effects

Thiourea derivatives have been shown to possess numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Hydroxyethyl)phenyl]thiourea typically involves the reaction of 4-(2-hydroxyethyl)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are mixed and reacted in a series of reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[4-(2-Hydroxyethyl)phenyl]thiourea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: [4-(2-Hydroxyethyl)phenyl]thiourea is unique due to the presence of both the hydroxyethyl and phenyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it more versatile and effective in various applications compared to its simpler analogs .

Properties

IUPAC Name

[4-(2-hydroxyethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-9(13)11-8-3-1-7(2-4-8)5-6-12/h1-4,12H,5-6H2,(H3,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMAVEMSNLBADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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